ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
CAS No.: 853317-99-4
Cat. No.: VC16036798
Molecular Formula: C30H28N2O4
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853317-99-4 |
|---|---|
| Molecular Formula | C30H28N2O4 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
| Standard InChI | InChI=1S/C30H28N2O4/c1-5-36-30(34)24-17-27(28(33)22-11-13-23(35-4)14-12-22)32-26-16-20(3)19(2)15-25(26)31(29(24)32)18-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3 |
| Standard InChI Key | XEGXJUVJOLDCAY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)OC)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Composition
The structural complexity of ethyl 4-benzyl-1-(4-methoxybenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate arises from its fused heterocyclic system and strategically positioned substituents. The core consists of a pyrrolo[1,2-a]benzimidazole scaffold, where a pyrrole ring is annulated to a benzimidazole moiety. Key substituents include:
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4-Benzyl group: Attached to the pyrrole nitrogen, enhancing steric bulk and influencing electronic properties.
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4-Methoxybenzoyl group: Positioned at the 1-position of the benzimidazole, contributing to π-π stacking interactions.
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Ethyl ester: At the 3-position of the pyrrole, offering a reactive handle for further derivatization.
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6,7-Dimethyl groups: On the benzimidazole ring, modulating solubility and crystallinity.
Synthesis and Manufacturing Processes
Condensation-Cyclization Strategy
A primary synthetic route involves the condensation of substituted anilines with formic acid derivatives, followed by cyclization to form the benzimidazole core. For instance:
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Aniline precursor: Reacted with formic acid under reflux to generate 1H-benzimidazole intermediates.
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Pyrrole annulation: Achieved via cyclocondensation with α-haloketones or esters, introducing the pyrrole ring.
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Substituent installation: Sequential alkylation/acylation steps introduce the benzyl, methoxybenzoyl, and ethyl ester groups.
1,3-Dipolar Cycloaddition Approach
Alternative methodologies leverage 1,3-dipolar cycloaddition reactions between benzimidazolium ylides and activated dipolarophiles. As demonstrated in pyrrolo[1,2-a]benzimidazole syntheses :
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Benzimidazolium salt preparation: Quaternization of 1-benzylbenzimidazoles with phenacyl bromides.
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Ylide generation: Treatment with bases (e.g., triethylamine) or epoxides to deprotonate the salt.
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Cycloaddition: Reaction with electron-deficient alkynes/alkenes, followed by oxidative aromatization using tetrapyridinecobalt(II)dichromate (TPCD).
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Condensation-Cyclization | 40–60 | Scalability, straightforward | Multi-step, moderate yields |
| 1,3-Dipolar Cycloaddition | 50–70 | Regioselectivity, versatility | Requires specialized reagents |
The cycloaddition route, though requiring TPCD as an oxidant, offers superior regiocontrol for installing the 4-methoxybenzoyl and ethyl ester groups .
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its electron-rich aromatic system and labile ester group:
Oxidation and Reduction
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Oxidation: The benzimidazole nitrogen and methoxy group are susceptible to oxidation, forming N-oxides or quinone-like structures.
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Reduction: Catalytic hydrogenation (e.g., ) reduces the ester to a primary alcohol, enabling further functionalization.
Nucleophilic Substitution
The ethyl ester undergoes hydrolysis (acidic/basic conditions) to yield carboxylic acid derivatives, which can be coupled with amines or alcohols to generate amides or esters.
Electrophilic Aromatic Substitution
Electron-donating groups (e.g., methoxy) direct electrophiles to the para and ortho positions of the benzoyl ring, facilitating halogenation or nitration .
| Activity | Model Organism | Efficacy (IC/MIC) |
|---|---|---|
| Anticancer | MCF-7 cells | 5.2 μM |
| Antibacterial | S. aureus | 12 μg/mL |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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Nitro groups: Increase electrophilicity, enhancing DNA damage but reducing solubility.
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Methyl groups: Improve metabolic stability by shielding reactive sites from cytochrome P450 enzymes.
Case Study: Ethyl 4-(4-Ethoxybenzyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate
A related compound (PubChem CID 750102) lacks the fused benzimidazole ring, resulting in diminished anticancer activity (IC > 50 μM) . This underscores the critical role of the pyrrolo[1,2-a]benzimidazole scaffold in pharmacological efficacy.
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